molecular formula C11H9F3N2O2 B2828843 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 338422-68-7

1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2828843
CAS No.: 338422-68-7
M. Wt: 258.2
InChI Key: PVFOLBVIPYACQR-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a methoxyphenyl group, a trifluoromethyl group, and a pyrazolone core, making it an interesting subject for research in organic chemistry and related disciplines.

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its physical and chemical properties, its reactivity, and its biological activity . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound might involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its biological activity . This could potentially lead to the development of new pharmaceuticals or agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of 4-methoxyphenylhydrazine with trifluoromethyl ketones under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazolone derivatives, while reduction can produce hydrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl trifluoromethanesulfonate
  • Trifluoromethyl ketones
  • Pinacol boronic esters

Uniqueness

2-(4-Methoxyphenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its combination of a methoxyphenyl group, a trifluoromethyl group, and a pyrazolone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2/c1-18-8-4-2-7(3-5-8)16-10(17)6-9(15-16)11(12,13)14/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFOLBVIPYACQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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